9-Methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
9-Methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, the furan ring, and the triazolopyrimidine core. Common synthetic routes involve cyclization reactions, condensation reactions, and functional group transformations under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes are developed to ensure consistent production quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or functional groups.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of additional ring structures
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
9-Methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 9-Methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolopyridine: Shares structural similarities and potential therapeutic applications.
Imidazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry .
Uniqueness
9-Methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its complex fused ring system, which imparts distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C20H18N6OS |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
13-methyl-4-[5-(pyrazol-1-ylmethyl)furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C20H18N6OS/c1-12-3-5-14-16(9-12)28-20-17(14)19-23-18(24-26(19)11-21-20)15-6-4-13(27-15)10-25-8-2-7-22-25/h2,4,6-8,11-12H,3,5,9-10H2,1H3 |
InChI Key |
QZWCHHZDNPBZBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=C(O5)CN6C=CC=N6 |
Origin of Product |
United States |
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